molecular formula C11H21NO2 B13604580 4-((Tetrahydro-2h-pyran-4-yl)methyl)piperidin-4-ol

4-((Tetrahydro-2h-pyran-4-yl)methyl)piperidin-4-ol

Cat. No.: B13604580
M. Wt: 199.29 g/mol
InChI Key: WEDKUKKVXYTCBF-UHFFFAOYSA-N
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Description

4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol (CAS 1479594-14-3) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidin-4-ol scaffold linked to a tetrahydropyran ring via a methylene group, a structural motif prevalent in the design of novel bioactive molecules . This structure is particularly valuable in early-stage drug discovery for constructing more complex molecules targeting the central nervous system. Piperidine and tetrahydropyran subunits are common privileged structures in pharmaceuticals, often used to optimize a compound's physicochemical properties and binding affinity . Specifically, analogs incorporating the (tetrahydro-2H-pyran-4-yl)methyl fragment have been investigated as key components in the synthesis of potential opioid receptor ligands . Researchers utilize this compound as a versatile intermediate to explore structure-activity relationships, with the aim of developing new therapeutic agents with improved efficacy and selectivity profiles. Product Details: • CAS Number: 1479594-14-3 • Molecular Formula: C11H21NO2 • Molecular Weight: 199.29 g/mol • Purity: ≥98% This product is intended For Research Use Only and is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

4-(oxan-4-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C11H21NO2/c13-11(3-5-12-6-4-11)9-10-1-7-14-8-2-10/h10,12-13H,1-9H2

InChI Key

WEDKUKKVXYTCBF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC2(CCNCC2)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol typically involves the following key steps:

  • Preparation of the tetrahydro-2H-pyran-4-yl methyl intermediate or its protected form.
  • Formation of the piperidine ring with a hydroxy substituent at the 4-position.
  • Coupling of the tetrahydropyranyl methyl moiety to the piperidin-4-ol core.
  • Protection and deprotection steps to manage reactive functional groups during synthesis.

Detailed Synthetic Route from Literature

A representative synthetic route adapted from opioid ligand synthesis literature involves:

Step 1: Preparation of Tetrahydropyran-Protected Alcohol

  • Starting from an S-alcohol intermediate, tetrahydropyran protection is achieved by treatment with 3,4-Dihydro-2H-pyran in the presence of pyridinium p-toluenesulfonate (PPTS) catalyst in dichloromethane.
  • This reaction yields the tetrahydropyran-protected alcohol with good yield (typically >80%).

Step 2: Reduction and Iodination

  • The protected alcohol is reduced using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) to afford the corresponding alcohol.
  • Subsequent treatment with triphenylphosphine, imidazole, and iodine converts the alcohol to an iodo compound, which is a key intermediate for nucleophilic substitution.

Step 3: Coupling with Piperidine Derivatives

  • The iodo intermediate is reacted with various piperidine analogues in the presence of potassium carbonate in acetone to form the coupled product.
  • This step forms the 4-substituted piperidine core bearing the tetrahydropyran methyl substituent.

Step 4: Deprotection

  • The tetrahydropyranyl protecting group is removed by treatment with PPTS in methanol under reflux conditions for approximately 3 hours.
  • This yields the target compound This compound with a free hydroxy group at the piperidine 4-position.

Alternative Methods and Catalysts

  • Reductive amination is commonly used to introduce the piperidin-4-ol moiety by reacting aldehyde intermediates with amines in the presence of reducing agents like sodium triacetoxyborohydride.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) can be employed for introducing aryl or alkyl substituents on the piperidine scaffold. Catalysts such as Pd2(dba)3, Pd(PPh3)4, or Pd/C with phosphine ligands (X-Phos, S-Phos) are used along with bases like potassium carbonate or potassium phosphate in solvents such as dioxane, THF, or DMF.
  • Acidic conditions using strong acids such as trifluoroacetic acid (TFA) facilitate deprotection steps or salt formation.

Novel Reduction Method for Piperidin-4-ones

A 2021 publication describes a novel selective reduction process for preparing 2-substituted piperidin-4-ones, which are key intermediates for piperidin-4-ol derivatives. This method utilizes tetrahydropyridinylidene salts as starting materials, which can be modified before reduction to yield the desired piperidin-4-one compounds. These intermediates can be further converted to the corresponding piperidin-4-ol derivatives via reduction.

Data Tables Summarizing Key Reaction Conditions and Yields

Step Reaction Type Reagents/Catalysts Solvent(s) Temperature Time Yield (%) Notes
1 Tetrahydropyran protection 3,4-Dihydro-2H-pyran, PPTS Dichloromethane Room temp 2-4 hours 80-90 Formation of THP-protected alcohol
2 Reduction LiAlH4 THF 0°C to RT 2-3 hours 85-95 Reduction of THP-protected intermediate
3 Iodination Triphenylphosphine, I2, imidazole THF or DCM 0°C to RT 1-2 hours 75-85 Conversion to iodo intermediate
4 Coupling (Nucleophilic substitution) Piperidine derivative, K2CO3 Acetone Reflux 4-6 hours 70-85 Formation of 4-substituted piperidine
5 Deprotection PPTS Methanol Reflux 3 hours 80-90 Removal of THP protecting group
6 Reductive amination (alternative) Aldehyde, amine, NaBH(OAc)3 DCE (dichloroethane) Room temp Overnight 60-80 Formation of piperidin-4-ol via reductive amination

Research Findings and Analytical Data

  • The synthetic intermediates and final compounds are typically characterized by spectroscopic methods including ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
  • ^1H NMR spectra confirm the presence of characteristic signals such as the hydroxy proton and the tetrahydropyran ring protons.
  • IR spectra show O–H stretching vibrations indicative of the free hydroxy group after deprotection.
  • The purity and identity of the compounds are confirmed by chromatographic techniques and HRMS matching calculated molecular weights.

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or hydrocarbons.

Scientific Research Applications

4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with related molecules:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Notes References
4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol C₁₁H₂₁NO₂ 199.29 Piperidin-4-ol + THP-methyl group Pharmaceutical intermediate -
4-(Tetrahydro-2H-pyran-4-yl)piperidine C₁₀H₁₉NO 169.26 Piperidine + THP substituent (no hydroxyl) Organic synthesis intermediate
L-741,626 (Dopamine D2 antagonist) C₂₀H₂₁ClN₂O 340.85 Piperidin-4-ol + indole and chlorophenyl groups CNS drug candidate
4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol C₁₂H₁₇FN₂O 224.27 Piperidin-4-ol + fluorophenylaminomethyl group Medicinal chemistry research
Tetrahydro-2H-pyran-4-ol C₅H₁₀O₂ 102.13 Cyclic ether alcohol Synthesis building block

Key Observations :

  • Polarity: The hydroxyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogs like 4-(tetrahydro-2H-pyran-4-yl)piperidine .
  • Metabolic Stability : The THP moiety may reduce oxidative metabolism rates compared to aromatic substituents (e.g., in L-741,626) .
  • Synthetic Utility : The THP group is frequently employed to modulate solubility and bioavailability in drug design, as seen in intermediates like Tetrahydro-2H-pyran-4-ol .
L-741,626 ()
  • Activity : Potent dopamine D2 receptor antagonist (IC₅₀ ~10 nM), highlighting the pharmacological relevance of piperidin-4-ol derivatives in CNS disorders.
  • Safety: Limited irritation data, but chlorophenyl and indole groups may contribute to off-target effects.
4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol ()
Tetrahydro-2H-pyran-4-ol ()
  • Safety : Irritating to eyes and skin (Risk Codes R36/37/38), suggesting similar handling precautions for the target compound.

Q & A

Q. Table 1: Key Analytical Techniques for Structural Validation

TechniqueApplicationExample Data from Evidence
¹H NMRProton environment mappingDistinct hydroxyl peak at δ 1.5–2.0 ppm
HRMSMolecular weight confirmationm/z 256.1543 [M+H]⁺
XRDAbsolute configuration determinationCrystallographic CCDC entry

Q. Table 2: Common Contradictions and Resolution Strategies

Contradiction TypeResolution ApproachReference
Solubility variabilityStandardize solvent batch and degassing
Reaction yield fluctuationsControl humidity with molecular sieves

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